5-Chloro-3-fluoro-4-iodopicolinonitrile
Description
5-Chloro-3-fluoro-4-iodopicolinonitrile is a polyhalogenated derivative of picolinonitrile, featuring chloro, fluoro, and iodo substituents at positions 5, 3, and 4 of the pyridine ring, respectively. The compound’s structure combines electron-withdrawing halogens (Cl, F) and a heavy iodine atom, which may confer unique reactivity in cross-coupling reactions, pharmaceutical intermediates, or materials science.
Properties
Molecular Formula |
C6HClFIN2 |
|---|---|
Molecular Weight |
282.44 g/mol |
IUPAC Name |
5-chloro-3-fluoro-4-iodopyridine-2-carbonitrile |
InChI |
InChI=1S/C6HClFIN2/c7-3-2-11-4(1-10)5(8)6(3)9/h2H |
InChI Key |
VELQFHWZZMYXJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)C#N)F)I)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-Chloro-3-fluoro-4-iodopicolinonitrile with structurally related picolinonitrile derivatives, ranked by similarity scores derived from structural and functional group alignment ():
Table 1: Key Structural and Functional Comparisons
Detailed Analysis:
2-Cyano-4-methyl-5-nitropyridine (CAS 267875-30-9; Similarity: 0.85) Structural Differences: Replaces the main compound’s halogens (Cl, F, I) with nitro (C-5), methyl (C-4), and cyano groups. Functional Impact: The nitro group strongly withdraws electrons, increasing reactivity toward nucleophilic aromatic substitution compared to halogenated analogs. Methyl provides steric hindrance but minimal electronic effects . Applications: Likely used in agrochemicals or dyes due to nitro’s electrophilic character.
Unspecified Derivatives (CAS 21203-68-9, 131941-33-8; Similarity: 0.82–0.81) Inferred Features: High similarity scores suggest shared halogen or cyano substituents. Potential applications in medicinal chemistry (e.g., kinase inhibitors) if halogenated .
2-(2-Bromoethyl)-5-nitropyridine (CAS 2229221-49-0; Similarity: 0.77)
- Structural Differences : Bromoethyl chain at C-2 and nitro at C-4.
- Functional Impact : Bromoethyl enables alkylation or cross-coupling, contrasting with the main compound’s iodine, which may act as a leaving group in SN2 reactions .
5-Amino-3-(trifluoromethyl)picolinonitrile (CAS 573762-62-6; Similarity: 0.67) Structural Differences: Amino (C-5) and trifluoromethyl (C-3) replace halogens. CF₃ improves metabolic stability .
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